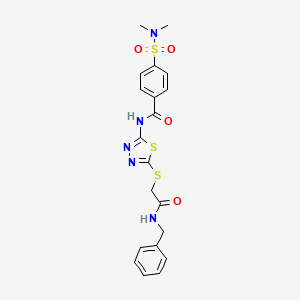![molecular formula C20H17N3O2S B2502773 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-95-0](/img/structure/B2502773.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with anti-inflammatory properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as dimethylpyridinyl carboxamides and furan carboxamides, which are known to act as brain edema inhibitors , and benzo[b]furan-2-carbothio amides, which have been used in cyclometallation reactions .
Synthesis Analysis
The synthesis of related compounds involves pharmacomodulation of non-carboxylic NSAIDs, leading to the creation of furan, thiophene, and pyrrole carboxamides . The synthesis process can include the use of Lawesson's reagent or P4S10 for oxygen/sulfur exchange reactions. These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the discussed derivatives.
Molecular Structure Analysis
The molecular structure of related compounds includes a benzofuran ring system and amide groups. In the case of cyclometallation reactions, the benzofuran ring is metallated at a specific position, and the amide groups are coordinated through sulfur or selenium atoms to form a five-membered metallathia or selena heterocycle . This information provides insight into the potential reactive sites and coordination chemistry of the compound .
Chemical Reactions Analysis
The related compounds have been involved in reactions such as cyclometallation with various metals like palladium(II), ruthenium(II), and rhodium(III) . These reactions are significant as they can alter the electronic and steric properties of the compounds, potentially affecting their biological activity and solubility.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit significant anti-inflammatory activity, with some showing more than 90% inhibition in a foot-pad carrageenin-induced edema test . The solubility, stability, and reactivity of these compounds can be inferred to some extent from their structural analogs, which have been characterized spectroscopically and in some cases, structurally determined by X-ray analysis .
Applications De Recherche Scientifique
Central Nervous System (CNS) Potential
Research identifies functional chemical groups in heterocycles, such as the one in the compound of interest, which could serve as lead molecules for synthesizing compounds with potential CNS activity. These heterocycles, featuring heteroatoms like nitrogen, sulfur, and oxygen, are significant in forming various organic compounds that may exhibit effects ranging from depression to euphoria and convulsion. This indicates a possible research direction for utilizing the compound in exploring novel CNS-acting drugs (Saganuwan, 2017).
Optical Sensing and Biological Applications
The synthesis of optical sensors and biological applications often involves the use of heterocyclic compounds, including pyrimidine and thiazole derivatives. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials, indicating potential utility in crafting optical sensors with biological relevance (Jindal & Kaur, 2021).
Chemical Reactivity and Synthesis
Arylmethylidene derivatives of 3H-furan-2-ones, related to the chemical structure , showcase diverse reactivity with C-, N-, N,N-, and N,O-nucleophilic agents. This reactivity spectrum leads to a variety of compounds, indicating a broad field of synthetic chemistry where such a compound could be utilized for creating new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).
Antitubercular Activity
Derivatives of isonicotinoylhydrazinecarboxamide, including those structurally related to our compound of interest, have been evaluated for their anti-tubercular activity, showcasing potential in fighting tuberculosis. This suggests a promising application in the development of new anti-TB compounds, leveraging the chemical backbone similar to the compound in discussion (Asif, 2014).
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-8-9-14(2)18-17(13)22-20(26-18)23(12-15-6-3-4-10-21-15)19(24)16-7-5-11-25-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVVDUJINMNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

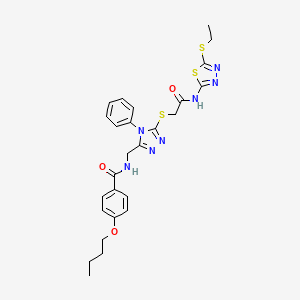
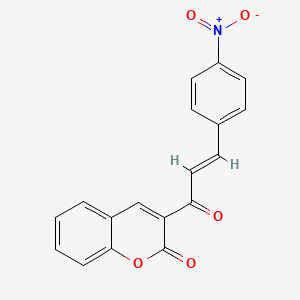
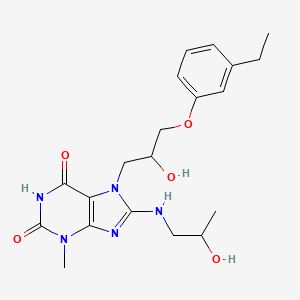
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
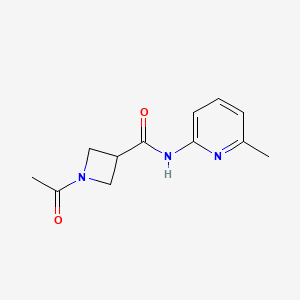

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

